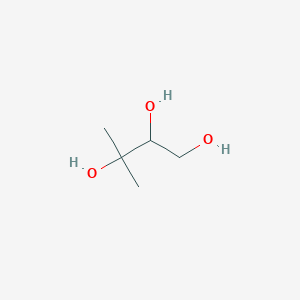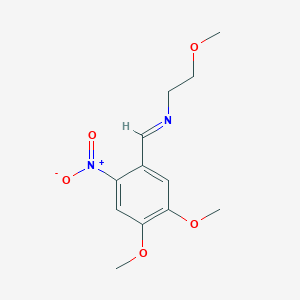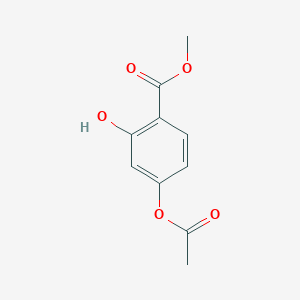
4-cyclopropyl-7-methoxynaphthalen-1-amine
Descripción general
Descripción
4-cyclopropyl-7-methoxynaphthalen-1-amine is an organic compound belonging to the naphthalene family This compound is characterized by the presence of an amino group at the first position, a cyclopropyl group at the fourth position, and a methoxy group at the seventh position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-7-methoxynaphthalen-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the naphthalene ring.
Reduction: Conversion of the nitro group to an amino group.
Cyclopropylation: Addition of a cyclopropyl group to the naphthalene ring.
Methoxylation: Introduction of a methoxy group to the naphthalene ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 4-cyclopropyl-7-methoxynaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may yield halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-cyclopropyl-7-methoxynaphthalen-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-cyclopropyl-7-methoxynaphthalen-1-amine involves its interaction with specific molecular targets and pathways The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and methoxy groups can influence the compound’s binding affinity and specificity
Comparación Con Compuestos Similares
1-Amino-4-cyclopropyl-7-hydroxynaphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Amino-4-cyclopropyl-7-ethoxynaphthalene: Similar structure but with an ethoxy group instead of a methoxy group.
1-Amino-4-cyclopropyl-7-fluoronaphthalene: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness: 4-cyclopropyl-7-methoxynaphthalen-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the amino, cyclopropyl, and methoxy groups provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
4-cyclopropyl-7-methoxynaphthalen-1-amine |
InChI |
InChI=1S/C14H15NO/c1-16-10-4-5-12-11(9-2-3-9)6-7-14(15)13(12)8-10/h4-9H,2-3,15H2,1H3 |
Clave InChI |
IKJHFDOLLUVLEB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC(=C2C=C1)C3CC3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
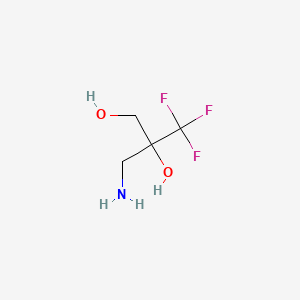
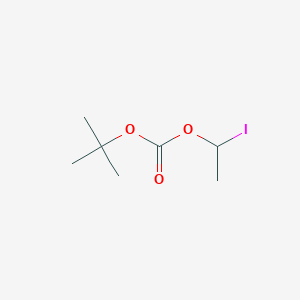
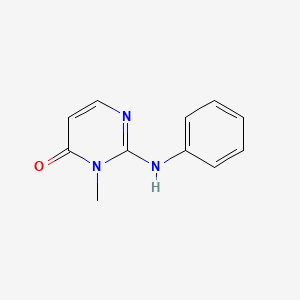

![Phenyl [(4-tert-butylphenyl)methyl]carbamate](/img/structure/B8564316.png)
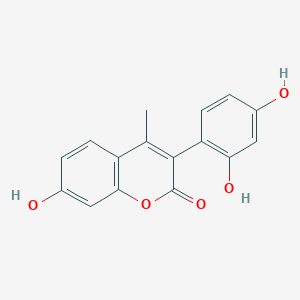
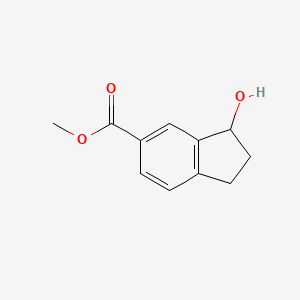


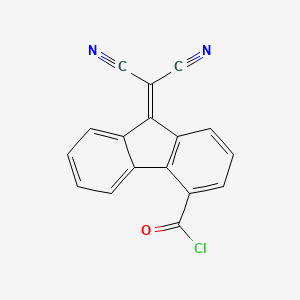
![2-Bromo-5-[(methyloxy)methyl]furan](/img/structure/B8564348.png)
